molecular formula C19H18ClNO3 B12480002 4-Chloro-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid

4-Chloro-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid

Cat. No.: B12480002
M. Wt: 343.8 g/mol
InChI Key: IBSDUQFTGWNQJP-UHFFFAOYSA-N
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Description

4-CHLORO-3-(1-PHENYLCYCLOPENTANEAMIDO)BENZOIC ACID is an organic compound with a complex structure that includes a chlorinated benzene ring, a phenylcyclopentane moiety, and an amido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3-(1-PHENYLCYCLOPENTANEAMIDO)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine.

    Acylation: The amine is acylated to form an amide.

    Cyclization: The phenyl group is introduced through a cyclization reaction.

    Chlorination: The final step involves the chlorination of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3-(1-PHENYLCYCLOPENTANEAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the amido group or other functional groups.

    Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce various functional groups such as alkyl or alkoxy groups.

Scientific Research Applications

4-CHLORO-3-(1-PHENYLCYCLOPENTANEAMIDO)BENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-3-(1-PHENYLCYCLOPENTANEAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The amido group can form hydrogen bonds with proteins, while the phenylcyclopentane moiety can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: This compound has a similar chlorinated benzene ring but differs in the presence of a sulfamoyl group instead of the phenylcyclopentane amido group.

    4-Chloro-3-nitrobenzoic acid: This compound has a nitro group instead of the amido group.

Uniqueness

4-CHLORO-3-(1-PHENYLCYCLOPENTANEAMIDO)BENZOIC ACID is unique due to the presence of the phenylcyclopentane moiety, which provides distinct steric and electronic properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-3-[(1-phenylcyclopentanecarbonyl)amino]benzoic acid

InChI

InChI=1S/C19H18ClNO3/c20-15-9-8-13(17(22)23)12-16(15)21-18(24)19(10-4-5-11-19)14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11H2,(H,21,24)(H,22,23)

InChI Key

IBSDUQFTGWNQJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(=O)O)Cl

Origin of Product

United States

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